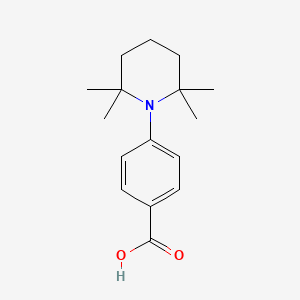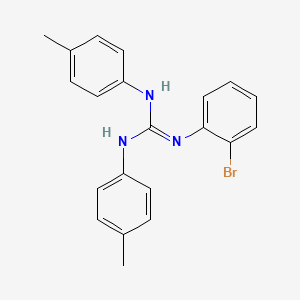
N''-(2-Bromophenyl)-N,N'-bis(4-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine: is an organic compound that belongs to the class of guanidines This compound is characterized by the presence of a bromophenyl group and two methylphenyl groups attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine typically involves the reaction of 2-bromophenyl isocyanate with 4-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperature.
Substitution: Nucleophiles such as sodium methoxide, potassium cyanide; reaction conditions include polar solvents and elevated temperature.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of corresponding reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N’‘-(4-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine
- N’‘-(2-Chlorophenyl)-N,N’-bis(4-methylphenyl)guanidine
- N’‘-(2-Bromophenyl)-N,N’-bis(3-methylphenyl)guanidine
Comparison: N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine is unique due to the presence of the 2-bromophenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. The position of the bromine atom and the presence of methyl groups influence the compound’s overall stability, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
566188-90-7 |
|---|---|
Molecular Formula |
C21H20BrN3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1,3-bis(4-methylphenyl)guanidine |
InChI |
InChI=1S/C21H20BrN3/c1-15-7-11-17(12-8-15)23-21(24-18-13-9-16(2)10-14-18)25-20-6-4-3-5-19(20)22/h3-14H,1-2H3,(H2,23,24,25) |
InChI Key |
SNOANVPAFDCCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=CC=C2Br)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
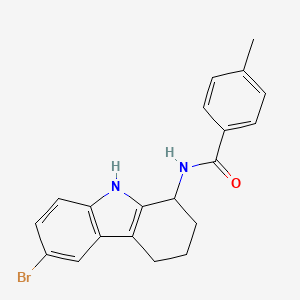
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
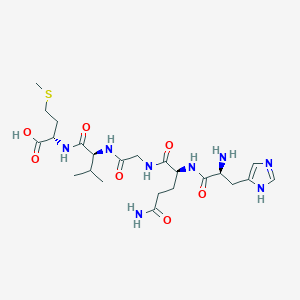

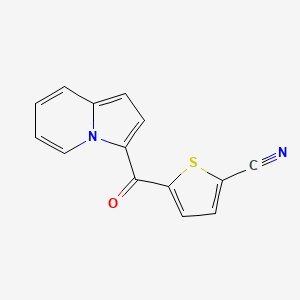
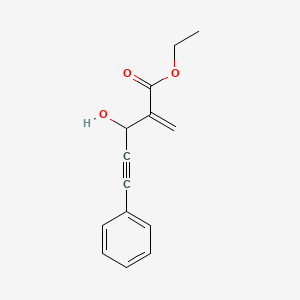
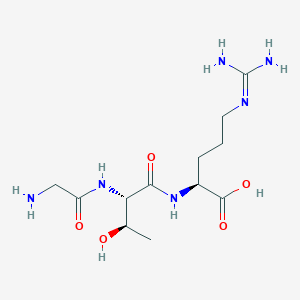
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
